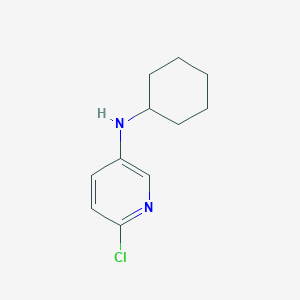![molecular formula C8H17NO2 B13088132 2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)
2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group on an ethoxy chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol typically involves the reaction of 2-methylcyclobutanone with formaldehyde and ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.
Substitution: Thionyl chloride in chloroform at reflux temperature.
Major Products
Oxidation: 2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethanal
Reduction: 2-[1-(Aminomethyl)-2-methylcyclobutyl]ethanamine
Substitution: 2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethyl chloride
Scientific Research Applications
2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol: Similar structure but lacks the methyl group on the cyclobutane ring.
2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol: Contains a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol is unique due to the presence of the methyl group on the cyclobutane ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-2-methylcyclobutyl]oxyethanol |
InChI |
InChI=1S/C8H17NO2/c1-7-2-3-8(7,6-9)11-5-4-10/h7,10H,2-6,9H2,1H3 |
InChI Key |
BBSHKGHGPUTXRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(CN)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromobenzo[d]isoxazol-4-ol](/img/structure/B13088055.png)
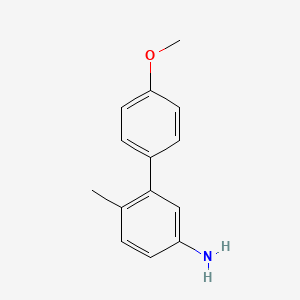
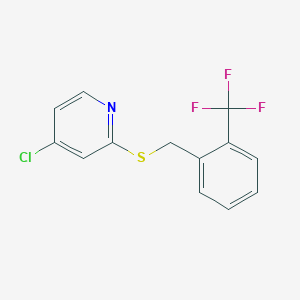
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
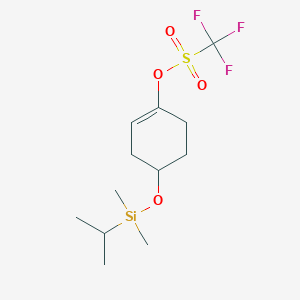
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
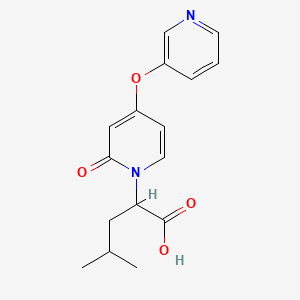
![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
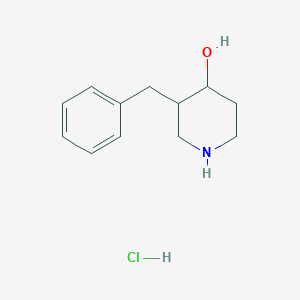
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)

